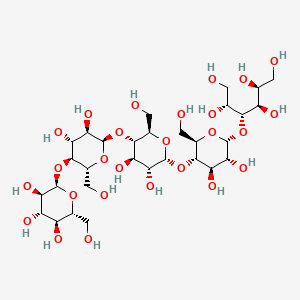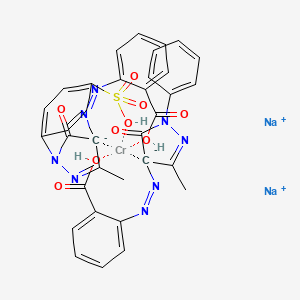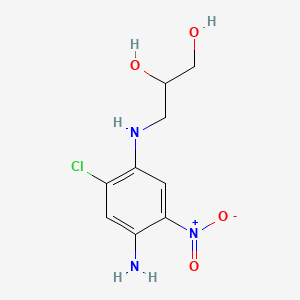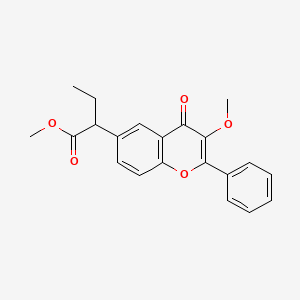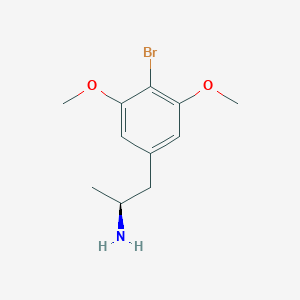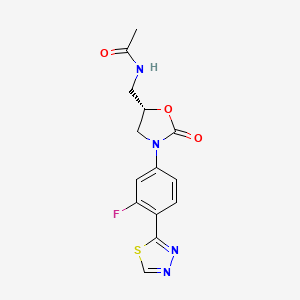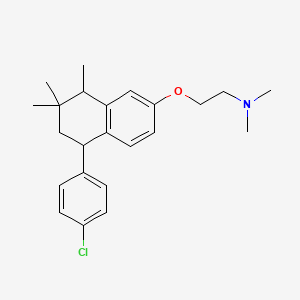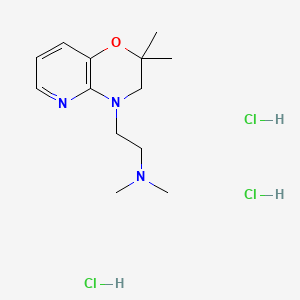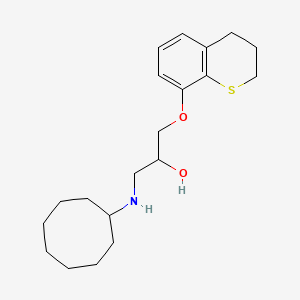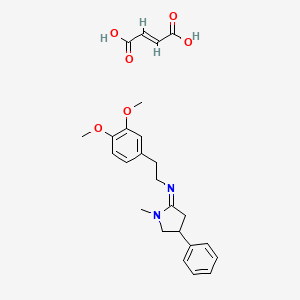
1-Methyl-4-phenyl-2-(3',4'-dimethoxyphenethylimino)pyrrolidine hydrogen fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine hydrogen fumarate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a phenyl group and a dimethoxyphenethylimino group. The hydrogen fumarate salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine hydrogen fumarate typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 1-methyl-4-phenylpyrrolidine with 3,4-dimethoxyphenethylamine under acidic conditions to form the imino derivative. This intermediate is then reacted with fumaric acid to yield the hydrogen fumarate salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine hydrogen fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine hydrogen fumarate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine hydrogen fumarate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, modulating the activity of receptors and enzymes involved in signal transduction. Additionally, it may influence oxidative stress pathways and mitochondrial function, contributing to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-4-phenylpyridinium (MPP+): The active metabolite of MPTP, which selectively destroys dopaminergic neurons.
Uniqueness
1-Methyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine hydrogen fumarate is unique due to its specific structural features and the presence of the dimethoxyphenethylimino group. This structural variation may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
94221-69-9 |
|---|---|
Molekularformel |
C25H30N2O6 |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-4-phenylpyrrolidin-2-imine |
InChI |
InChI=1S/C21H26N2O2.C4H4O4/c1-23-15-18(17-7-5-4-6-8-17)14-21(23)22-12-11-16-9-10-19(24-2)20(13-16)25-3;5-3(6)1-2-4(7)8/h4-10,13,18H,11-12,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
LFVVZQUEGBRFJO-WLHGVMLRSA-N |
Isomerische SMILES |
CN1CC(CC1=NCCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CC(CC1=NCCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


